N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, such as N-isobutyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide, involves the Claisen Schmidt condensation under basic conditions . This process involves the reaction of imidazothiazole-carbaldehyde derivatives and substituted acetophenone in the presence of aqueous KOH .Molecular Structure Analysis
The molecular weight of this compound is 358.42.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazole derivatives include the Claisen Schmidt condensation under basic conditions . This involves the reaction of imidazothiazole-carbaldehyde derivatives and substituted acetophenone in the presence of aqueous KOH .Scientific Research Applications
Antimicrobial and Antifungal Properties
Antibacterial and Antifungal Activity : Some derivatives of the compound exhibit significant antibacterial and antifungal activities. Notably, certain hydrazide derivatives of imidazo[2,1-b]thiazole showed high effectiveness against various bacteria and fungi (Güzeldemirci, Şatana, & Küçükbasmacı, 2015), (Güzeldemirci & Küçükbasmacı, 2010).
Antituberculosis Activity : Imidazo[2,1-b]thiazole derivatives have shown promising results in antituberculosis activity. They exhibit inhibitory activity against the Mycobacterium tuberculosis H37Rv strain, providing potential pathways for developing new antituberculosis agents (Ulusoy, Kiraz, & Küçükbasmacı, 2002), (Chitti et al., 2022).
Cancer Research
Antitumor Agents : Certain derivatives have been synthesized and tested as potential antitumor agents. For instance, guanylhydrazones from imidazo[2,1-b]thiazoles have been evaluated for their antitumor activity, showing the ability to induce apoptosis in certain cell lines (Andreani et al., 2005).
Synthesis of Temozolomide : Research has explored new synthetic pathways to temozolomide, an antitumor drug, using intermediates related to imidazo[2,1-b]thiazole (Wang et al., 1997).
Other Applications
Immunological Effects : Studies on substituted imidazo[2,1-b]thiazoles have investigated their effects on human T trypsinized lymphocytes, revealing their potential in modulating the expression of CD2 receptors (Harraga et al., 1994).
Anti-Inflammatory and Analgesic Activities : Some imidazo[2,1-b]thiazole derivatives have been synthesized to investigate their anti-inflammatory and analgesic activities, showing potential in these areas (Can et al., 2021).
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10(2)8-18-16(22)15-11(3)20-9-14(19-17(20)25-15)12-5-4-6-13(7-12)21(23)24/h4-7,9-10H,8H2,1-3H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJASFLTZTXTFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.